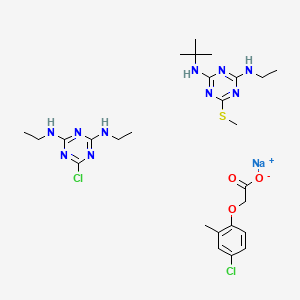
Acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt, mixt. with 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt, mixed with 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a complex chemical mixture. This compound is often used in various industrial and agricultural applications due to its unique properties and effectiveness in specific reactions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multiple synthetic routes. The synthesis of acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt typically involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide, followed by the addition of acetic acid. The other components, 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine, are synthesized through a series of steps involving chlorination, alkylation, and thiolation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions of temperature and pressure. The process is optimized to ensure high yield and purity of the final product. The mixture is then purified using techniques such as crystallization, filtration, and distillation.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions of temperature, pressure, and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted phenoxy and triazine derivatives.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways. The exact mechanism depends on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
- Acetic acid, chloro-, sodium salt
- 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine
- N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its effectiveness in various applications, particularly in agriculture and industry, sets it apart from other similar compounds.
属性
CAS 编号 |
63821-86-3 |
|---|---|
分子式 |
C26H39Cl2N10NaO3S |
分子量 |
665.6 g/mol |
IUPAC 名称 |
sodium;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine;2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H19N5S.C9H9ClO3.C7H12ClN5.Na/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-3-9-6-11-5(8)12-7(13-6)10-4-2;/h6H2,1-5H3,(H2,11,12,13,14,15);2-4H,5H2,1H3,(H,11,12);3-4H2,1-2H3,(H2,9,10,11,12,13);/q;;;+1/p-1 |
InChI 键 |
XWISNRQBBZHKJR-UHFFFAOYSA-M |
规范 SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NCC.CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















